1,1-Dioxo-1lambda6-thiolane-3-sulfonyl fluoride
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Overview
Description
1,1-Dioxo-1lambda6-thiolane-3-sulfonyl fluoride is a chemical compound with the molecular formula C4H7FO4S2 and a molecular weight of 202.22 g/mol . This compound is characterized by the presence of a sulfonyl fluoride group attached to a thiolane ring, which is a five-membered ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxo-1lambda6-thiolane-3-sulfonyl fluoride typically involves the reaction of thiolane derivatives with sulfonyl fluoride reagents. One common method includes the oxidation of thiolane-3-sulfonyl chloride with a suitable oxidizing agent such as hydrogen peroxide or peracids to introduce the sulfonyl fluoride group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxo-1lambda6-thiolane-3-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The thiolane ring can be oxidized or reduced under specific conditions, altering the oxidation state of sulfur.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide, peracids, and other oxidizing agents are used for oxidation reactions.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of the sulfonyl fluoride group.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as sulfonamides, sulfonate esters, and sulfonothioates can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Hydrolysis Products: Hydrolysis typically yields sulfonic acids.
Scientific Research Applications
1,1-Dioxo-1lambda6-thiolane-3-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.
Biology: The compound is studied for its potential as a biochemical probe due to its reactive sulfonyl fluoride group.
Medicine: Research is ongoing into its potential use as a pharmacological agent, particularly in enzyme inhibition studies.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1,1-Dioxo-1lambda6-thiolane-3-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the active sites of enzymes. This covalent modification can inhibit enzyme activity, making the compound useful in studies of enzyme function and inhibition.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Fluoride: Similar in reactivity but lacks the thiolane ring structure.
Ethanesulfonyl Fluoride: Another sulfonyl fluoride compound with a different alkyl group.
Benzenesulfonyl Fluoride: Contains an aromatic ring, offering different reactivity and applications.
Uniqueness
1,1-Dioxo-1lambda6-thiolane-3-sulfonyl fluoride is unique due to its thiolane ring, which imparts specific chemical properties and reactivity. This structure allows for unique applications in synthetic chemistry and biochemical research that are not possible with simpler sulfonyl fluoride compounds.
Properties
IUPAC Name |
1,1-dioxothiolane-3-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO4S2/c5-11(8,9)4-1-2-10(6,7)3-4/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZDJPOKOBIZLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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